molecular formula C5H8BrNS B1603174 3-Ethyl-1,3-thiazol-3-ium bromide CAS No. 63423-96-1

3-Ethyl-1,3-thiazol-3-ium bromide

Cat. No. B1603174
CAS RN: 63423-96-1
M. Wt: 194.1 g/mol
InChI Key: UPPYTPMXZMPRAY-UHFFFAOYSA-M
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Description

3-Ethyl-1,3-thiazol-3-ium bromide is a useful research chemical . It has a molecular formula of C5H8BrNS and a molecular weight of 194.1 g/mol.


Synthesis Analysis

Thiazole derivatives, including 3-Ethyl-1,3-thiazol-3-ium bromide, can be synthesized through various methods. One such method involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-1,3-thiazol-3-ium bromide consists of a five-membered heterocyclic ring containing one sulfur and one nitrogen atom . The exact structure can be determined using various spectroscopic tools such as IR, NMR, and mass spectrometry .


Chemical Reactions Analysis

Thiazoles, including 3-Ethyl-1,3-thiazol-3-ium bromide, have been gaining considerable attention due to their broad applications in different fields . They are used in the synthesis of various compounds with potent antitumor, antioxidant, and antimicrobial activities .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Catalytic Properties in Ruthenium Complexes : N-heterocyclic carbene (NHC) ligands derived from imidazolium bromides have been used to create ruthenium complexes that show activity in the reduction of ketones and aldehydes under transfer hydrogenation conditions (Mejuto et al., 2015).

  • Ionic Liquids as Reaction Media : Imidazolium bromides serve as solvents for the synthesis and crystallization of coordination polymers, demonstrating the role of ionic liquids in facilitating chemical reactions (Liao et al., 2006).

Luminescence and Material Science

  • Dual-emissive Fluorescent Properties : Thiazole-conjugated pyridinium bromides exhibit solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties, which are significant for photophysical applications (Li et al., 2009).

  • Luminescence of Silver(I) and Gold(I) Complexes : Silver and gold complexes with diethyl acetal functionalized N-heterocyclic carbene show luminescence due to weak metal-metal interactions, highlighting potential applications in optical materials (Leitner et al., 2011).

Green Chemistry and Environmental Applications

  • Ionic Liquids for Greener Synthesis : Ionic liquids based on imidazolium bromides have been utilized as green, recyclable alternatives to volatile organic solvents for catalyzing syntheses, indicating their role in promoting environmentally friendly chemical processes (Yavari et al., 2009).

  • Copper Corrosion Inhibition : Imidazolium bromide ionic liquids have been studied as corrosion inhibitors for copper, showcasing their potential in metal preservation and industrial applications (Vastag et al., 2018).

Future Directions

Thiazoles, including 3-Ethyl-1,3-thiazol-3-ium bromide, continue to attract attention due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent biological activities .

properties

IUPAC Name

3-ethyl-1,3-thiazol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8NS.BrH/c1-2-6-3-4-7-5-6;/h3-5H,2H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPYTPMXZMPRAY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CSC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601182
Record name 3-Ethyl-1,3-thiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1,3-thiazol-3-ium bromide

CAS RN

63423-96-1
Record name 3-Ethyl-1,3-thiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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